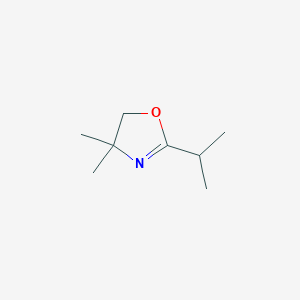
2,4-Diethoxypyrimidine
Vue d'ensemble
Description
2,4-Diethoxypyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines . For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allylic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant . This protocol features protecting group free nitrogen sources, good functional group tolerance, high atom economy, and environmental advantages .Molecular Structure Analysis
The molecular formula of this compound is C8H12N2O2 . The molecular weight is 168.19 g/mol . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .Applications De Recherche Scientifique
Chemical Synthesis and Structure Analysis
2,4-Diethoxypyrimidine has been used in various chemical synthesis processes. For instance, Hubert–Johnson reaction of 2,4-diethoxypyrimidines led to the creation of pyrimidin-1-yl lactones. These compounds underwent further transformations, yielding materials with significant hypochromicity effects in aqueous solutions, indicative of potential applications in polymer science (Koomen & Pandit, 1973). Additionally, the crystal and molecular structures of isomeric compounds derived from reactions of this compound with Meerwein reagent have been determined, contributing to the understanding of their chemical behavior (Heijdenrijk et al., 2010).
Safety and Hazards
The safety data sheet for 2,4-Diethoxypyrimidine advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mécanisme D'action
Target of Action
The primary target of 2,4-Diethoxypyrimidine is myofibrillar proteins (MP) in grouper (Epinephelus coioides), a type of fish . These proteins play a crucial role in muscle contraction and are essential for the fish’s movement and overall health.
Mode of Action
This compound, being a lipid oxidation product, interacts with these myofibrillar proteins, altering their conformation and inducing oxidative degradation . This interaction is primarily driven by hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
The interaction of this compound with myofibrillar proteins affects several metabolic pathways. Key volatile compounds (VOCs) associated with the overall flavor of MP were identified, suggesting that the metabolism of arginine, proline, alanine, aspartate, glutamate, and beta-alanine is affected . These compounds could potentially be products of arginine biosynthesis .
Result of Action
The result of this compound’s action is a change in the conformation of myofibrillar proteins, leading to oxidative degradation . This can affect the overall aroma development of the grouper, influencing its flavor during storage .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of oxygen, which can affect the rate of lipid oxidation and, consequently, the production of this compound . The stability and efficacy of this compound may also be affected by these factors.
Propriétés
IUPAC Name |
2,4-diethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-11-7-5-6-9-8(10-7)12-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZCUNDZKVUACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942636 | |
| Record name | 2,4-Diethoxypyrimidinato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20461-60-3 | |
| Record name | NSC 13689 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20461-60-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diethoxypyrimidinato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main synthetic utility of 2,4-Diethoxypyrimidine?
A1: this compound serves as a versatile intermediate in synthesizing various substituted pyrimidines. This utility arises from the reactivity of the ethoxy groups, which can be selectively replaced by other functional groups. For instance, reactions with nucleophiles can lead to the displacement of one or both ethoxy groups, providing access to diverse pyrimidine derivatives [, , , ].
Q2: Can you provide an example of a specific reaction pathway using this compound as a starting material?
A2: Absolutely. In a study focusing on synthesizing potential antiviral agents [], researchers utilized this compound to prepare 1-[(2-hydroxyethoxy)methyl]uracil (HEMU). This involved reacting this compound with 2-(benzoyloxy)ethoxymethyl chloride, followed by a hydrolysis step to yield the desired HEMU. This exemplifies how the reactivity of this compound allows for the introduction of specific substituents onto the pyrimidine ring.
Q3: The abstracts mention the "Hilbert-Johnson reaction." What is the significance of this reaction in the context of this compound?
A3: The Hilbert–Johnson reaction [, ] is a key synthetic tool when using this compound. This reaction typically involves the condensation of this compound with α-halo carbonyl compounds, like α-bromo-γ-butyrolactone []. This reaction allows for the formation of a new carbon-carbon bond, effectively adding a substituent to the pyrimidine ring. Subsequent modifications of this newly attached group can then lead to a variety of pyrimidine analogs.
Q4: Are there any limitations to using this compound in synthesis?
A4: While a valuable starting material, this compound does present some challenges. Researchers noted that the Hilbert-Johnson reaction, while useful, isn't always successful. For instance, less reactive substrates like 5-bromovaleronitrile showed poor reactivity with this compound []. This highlights the need for carefully considering the reactivity of both the pyrimidine derivative and the intended reaction partner.
Q5: The research focuses on creating new molecules. Are there any insights into the analytical techniques used to characterize the synthesized compounds?
A5: While the abstracts don't delve deeply into specific analytical methodologies, they do mention using UV spectroscopy to characterize the synthesized compounds []. This technique is particularly useful in analyzing pyrimidine derivatives, as they absorb strongly in the UV region. Changes in the UV spectra can provide information about the structure and purity of the synthesized molecules. Further characterization likely involved techniques like NMR and mass spectrometry, standard tools in organic synthesis for structural elucidation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromothieno[3,2-c]pyridin-4(5h)-one](/img/structure/B1296042.png)


![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole](/img/structure/B1296047.png)








